molecular formula C10H9NO2 B1232688 (4-NITROBUTA-1,3-DIEN-1-YL)BENZENE CAS No. 4701-10-4

(4-NITROBUTA-1,3-DIEN-1-YL)BENZENE

Cat. No.: B1232688
CAS No.: 4701-10-4
M. Wt: 175.18 g/mol
InChI Key: HXAORLISYKTFNQ-KBXRYBNXSA-N
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Description

(4-Nitrobuta-1,3-dien-1-yl)benzene is an organic compound with the molecular formula C10H9NO2. It features a nitro group attached to a butadiene chain, which is further connected to a benzene ring. This compound is notable for its conjugated diene system, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrobuta-1,3-dien-1-yl)benzene can be achieved through various methods. One common approach involves the Heck reaction, where olefins and β-bromostyrenes are reacted in the presence of a palladium-dimer complex catalyst. This method yields 1,4-conjugated dienes with good selectivity and yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Heck reactions or Suzuki–Miyaura couplings. These methods are favored due to their efficiency, scalability, and the relatively mild reaction conditions required .

Chemical Reactions Analysis

Types of Reactions

(4-Nitrobuta-1,3-dien-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The double bonds in the butadiene chain can be hydrogenated to form saturated compounds.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Reduction of the nitro group yields (4-aminobuta-1,3-dien-1-yl)benzene.

    Reduction: Hydrogenation of the double bonds results in (4-nitrobutyl)benzene.

    Substitution: Electrophilic substitution on the benzene ring can produce various substituted derivatives.

Scientific Research Applications

(4-Nitrobuta-1,3-dien-1-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Nitrobuta-1,3-dien-1-yl)benzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the conjugated diene system can undergo cycloaddition reactions. These interactions are crucial for its reactivity and applications in synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Nitrobuta-1,3-dien-1-yl)benzene is unique due to its nitro group, which imparts distinct reactivity and potential for various chemical transformations. This makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

4701-10-4

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

[(1E,3E)-4-nitrobuta-1,3-dienyl]benzene

InChI

InChI=1S/C10H9NO2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H/b8-4+,9-5+

InChI Key

HXAORLISYKTFNQ-KBXRYBNXSA-N

SMILES

C1=CC=C(C=C1)C=CC=C[N+](=O)[O-]

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=CC=C[N+](=O)[O-]

Synonyms

1-nitro-4-phenyl-1,3-butadiene
1-nitro-4-phenylbutadiene
1-nitro-4-phenylbutadiene, (E,E)-isome

Origin of Product

United States

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